molecular formula C21H24Cl2N2O4S B12071069 Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12071069
M. Wt: 471.4 g/mol
InChI Key: REEPQBFCOGMUET-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used

Scientific Research Applications

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: A related compound with similar structural features but different functional groups.

    2,4-Dichlorobenzamide: Shares the dichlorobenzamido group but lacks the thiophene and carbamoyl groups.

    2,4-Dichlorobenzaldehyde: Contains the dichlorobenzene ring but with an aldehyde group instead of the amido and carbamoyl groups.

Uniqueness

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms within its structure

Properties

Molecular Formula

C21H24Cl2N2O4S

Molecular Weight

471.4 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H24Cl2N2O4S/c1-5-9-25(10-6-2)20(27)17-12(3)16(21(28)29-4)19(30-17)24-18(26)14-8-7-13(22)11-15(14)23/h7-8,11H,5-6,9-10H2,1-4H3,(H,24,26)

InChI Key

REEPQBFCOGMUET-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C

Origin of Product

United States

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